2-Chloro-4-fluoroiodobenzene
Description
Significance of Halogenated Aromatic Hydrocarbons in Organic Synthesis
Halogenated aromatic hydrocarbons are a class of organic compounds where one or more hydrogen atoms on an aromatic ring, such as benzene (B151609), are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). ncert.nic.iniloencyclopaedia.org These compounds are of paramount importance in organic synthesis due to several key factors:
Reactive Sites for Functionalization: The carbon-halogen bond provides a reactive site for various chemical transformations. The differing electronegativities and bond strengths of the halogens allow for selective reactions, enabling chemists to introduce a wide array of functional groups onto the aromatic ring. youtube.com
Foundation for Complex Molecules: They serve as fundamental starting materials for the construction of more intricate molecular architectures. ncert.nic.in This is particularly crucial in the pharmaceutical and materials science industries, where the precise arrangement of atoms is critical to a molecule's function.
Precursors in Cross-Coupling Reactions: Halogenated aromatics are key substrates in numerous palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, which are essential steps in the synthesis of many pharmaceuticals, agrochemicals, and advanced materials. iodobenzene.ltd
Modulation of Electronic Properties: The presence of halogens on an aromatic ring can significantly influence the electronic properties of the molecule. This can affect its reactivity, stability, and biological activity. youtube.com
The versatility of halogenated aromatic hydrocarbons has led to their use in a broad range of applications, from the synthesis of life-saving drugs to the development of novel materials with unique electronic and physical properties. iloencyclopaedia.orgpcc.eu
Role of 2-Chloro-4-fluoroiodobenzene as a Versatile Intermediate in Advanced Syntheses
This compound stands out as a particularly useful intermediate in advanced organic synthesis due to the distinct reactivity of its three different halogen substituents. iodobenzene.ltd The iodine atom is the most reactive and is readily displaced in various coupling reactions, making it an ideal handle for introducing new molecular fragments. The chlorine and fluorine atoms are generally less reactive under these conditions, allowing for sequential and site-selective modifications of the benzene ring.
This differential reactivity is a significant advantage, enabling chemists to perform a series of transformations on the molecule in a controlled manner. For instance, the iodine can be selectively targeted in a Suzuki or Sonogashira coupling reaction, leaving the chlorine and fluorine atoms intact for subsequent functionalization. This step-wise approach is crucial for building complex molecules with a high degree of precision.
The presence of the fluorine atom is also noteworthy. The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. For example, in medicinal chemistry, fluorination is often used to enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability. Therefore, this compound serves as a valuable precursor for introducing fluorine into drug candidates and other bioactive molecules. google.com
Overview of Academic Research Trajectories for this compound
Academic research involving this compound has primarily focused on its application as a building block in the synthesis of novel organic compounds. Key research areas include:
Development of New Synthetic Methodologies: Researchers have explored various synthetic routes to prepare this compound and its derivatives. iodobenzene.ltd These studies aim to improve reaction efficiency, reduce waste, and expand the scope of accessible molecular structures.
Medicinal Chemistry: A significant portion of the research has been directed towards the synthesis of biologically active molecules. The unique substitution pattern of this compound makes it an attractive starting material for the preparation of potential drug candidates for a variety of therapeutic areas. The presence of chlorine is a key feature in many FDA-approved drugs. nih.gov
Materials Science: The compound has also been utilized in the development of new organic materials. The introduction of the 2-chloro-4-fluoroiodophenyl moiety can influence the electronic and photophysical properties of materials, making them suitable for applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The ongoing research into this compound continues to uncover new synthetic possibilities and applications, highlighting its importance as a versatile tool in the chemist's arsenal.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-fluoro-1-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFI/c7-5-3-4(8)1-2-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTCKVPDYXEGSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371441 | |
| Record name | 2-chloro-4-fluoro-1-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101335-11-9 | |
| Record name | 2-Chloro-4-fluoro-1-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101335-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-4-fluoro-1-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 2-chloro-4-fluoro-1-iodo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Transformations and Reactivity of 2 Chloro 4 Fluoroiodobenzene
Cross-Coupling Reactions Involving 2-Chloro-4-fluoroiodobenzene
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. This compound is an excellent substrate for these reactions, primarily due to the high reactivity of the C-I bond, which allows for selective functionalization.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing complex organic molecules. scirp.org In the context of this compound, the differential reactivity of the halogen substituents (I > Br > Cl >> F) is a key feature that allows for selective transformations. nih.gov The C-I bond is the most susceptible to oxidative addition to a palladium(0) center, which is the initial step in most cross-coupling catalytic cycles.
C-C Bond Formation:
Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is a widely used method for C-C bond formation. rsc.org this compound can be effectively coupled with various boronic acids or their esters to introduce new aryl or alkyl groups at the 1-position. For instance, the coupling of 4-fluoroiodobenzene, a related compound, with arylboronic acids proceeds efficiently. rsc.orgresearchgate.net Similarly, this compound is expected to react selectively at the iodine-bearing carbon.
Sonogashira coupling, the reaction of a terminal alkyne with an aryl or vinyl halide, is another important C-C bond-forming reaction. mdpi.com The use of 4-fluoroiodobenzene in Sonogashira reactions has been demonstrated, highlighting the feasibility of coupling at the C-I bond while the other halogen atoms remain intact. mdpi.com
The Heck reaction, which couples an alkene with an aryl halide, is also a viable transformation for this compound, again with preferential reactivity at the C-I bond. scirp.org
Interactive Data Table: Examples of Palladium-Catalyzed C-C Cross-Coupling Reactions with Halogenated Arenes
| Coupling Reaction | Aryl Halide Substrate (Analogue) | Coupling Partner | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | 4-Fluoroiodobenzene | Arylboronic acid | Pd(OAc)₂, RuPhos | Biaryl | rsc.org |
| Sonogashira | 4-[¹⁸F]Fluoroiodobenzene | Terminal alkyne | Pd(PPh₃)₄, CuI | Arylalkyne | mdpi.com |
| Heck | Aryl halide | Alkene | Palladium catalyst | Substituted alkene | scirp.org |
| Stille | 4-[¹⁸F]Fluoroiodobenzene | Organotin reagent | Tetrakis(triphenylphosphine)palladium | Aryl-substituted compound | researchgate.net |
C-N and C-O Bond Formation:
Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an amine with an aryl halide. The reactivity of this compound in these reactions is again dominated by the C-I bond. This selectivity enables the introduction of nitrogen-containing functional groups, which are prevalent in pharmaceuticals and other biologically active molecules. The use of biaryl phosphine (B1218219) ligands is often crucial for achieving high efficiency in these transformations. nih.gov
Similarly, palladium-catalyzed C-O bond formation, or etherification, can be achieved by coupling an alcohol or phenol (B47542) with this compound. These reactions typically require a palladium catalyst and a suitable ligand to proceed efficiently.
The mechanism of palladium-catalyzed cross-coupling reactions generally involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov
Oxidative Addition:
The catalytic cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) species. The rate of oxidative addition is highly dependent on the nature of the halogen, with the reactivity order being I > Br > Cl > F. researchgate.net For this compound, this differential reactivity ensures that oxidative addition occurs almost exclusively at the C-I bond. The electronic properties of the ligands on the palladium center also play a crucial role; electron-donating ligands generally accelerate the rate of oxidative addition. acs.org
Reductive Elimination:
Reductive elimination is the final step of the catalytic cycle, where the two organic groups on the palladium(II) center are coupled, and the C-C or C-heteroatom bond is formed, regenerating the palladium(0) catalyst. This step is often the rate-determining step in the catalytic cycle. chemrxiv.org The steric and electronic properties of the ligands, as well as the nature of the coupled groups, can influence the rate of reductive elimination. For instance, bulky ligands can promote reductive elimination by increasing steric congestion around the metal center. acs.orgresearchgate.net
The scope of cross-coupling reactions with this compound is broad, allowing for the introduction of a wide variety of functional groups. However, there are also limitations to consider.
Scope:
A diverse range of coupling partners can be used, including:
Organoboron reagents (Suzuki-Miyaura): Aryl, heteroaryl, vinyl, and alkyl boronic acids and esters.
Organotin reagents (Stille): A wide variety of organostannanes can be used, although their toxicity is a concern. scirp.org
Terminal alkynes (Sonogashira): Both alkyl- and aryl-substituted alkynes are generally effective.
Alkenes (Heck): Electron-deficient alkenes often give better results. scirp.org
Amines (Buchwald-Hartwig): Primary and secondary amines, as well as anilines and other N-heterocycles.
Alcohols and phenols (Etherification): A range of alcohols and phenols can be used to form ethers.
Limitations:
The primary limitation in the cross-coupling of polyhalogenated arenes is achieving site-selectivity, especially when identical halogens are present. nih.govacs.org For this compound, the high reactivity of the C-I bond generally ensures selectivity. However, under harsh reaction conditions, or with highly active catalyst systems, subsequent coupling at the C-Cl bond may occur.
Steric hindrance can also be a limiting factor. rsc.org Bulky coupling partners or ortho-substituted aryl halides may react more slowly or require more specialized catalyst systems. The electronic properties of the coupling partners can also influence the reaction outcome, with electron-rich or electron-deficient substrates sometimes requiring different reaction conditions. rsc.org
Carbonyl Insertion Reactions Utilizing this compound as a Substrate
Carbonyl insertion reactions involve the insertion of carbon monoxide (CO) into a metal-carbon bond, a key step in many carbonylation processes. This compound can serve as a substrate in palladium-catalyzed carbonylation reactions to produce carboxylic acid derivatives. google.comgoogle.com
In a typical reaction, this compound is reacted with carbon monoxide in the presence of a palladium catalyst, such as palladium acetate (B1210297), and a suitable solvent. google.comgoogle.com The reaction proceeds via oxidative addition of the C-I bond to the palladium(0) catalyst, followed by the insertion of CO into the resulting aryl-palladium bond to form an acyl-palladium complex. This intermediate can then react with a nucleophile, such as water or an alcohol, to yield the corresponding carboxylic acid or ester. A known application is the synthesis of 2-chloro-4-fluorobenzoic acid from this compound and carbon monoxide. google.comgoogle.com
Nucleophilic Aromatic Substitution Reactions on Halogenated Arenes
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Unlike electrophilic aromatic substitution, SNAr is favored by the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org The reactivity of the leaving group in SNAr reactions generally follows the order F > Cl > Br > I, which is the reverse of the trend observed in oxidative addition. masterorganicchemistry.com
For this compound, the presence of three halogen atoms, all of which are electron-withdrawing, activates the ring towards nucleophilic attack. However, the fluorine atom is the most activating and the best leaving group in SNAr reactions. Therefore, under SNAr conditions, it is expected that a nucleophile would preferentially displace the fluorine atom. The chlorine and iodine atoms are less likely to be displaced under typical SNAr conditions. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org
Reduction Pathways of this compound and its Derivatives
The reduction of aryl halides is a useful transformation in organic synthesis, allowing for the selective removal of halogen atoms. In the case of this compound, the different reactivities of the three carbon-halogen bonds allow for selective reduction.
The C-I bond is the most easily reduced, followed by the C-Cl bond, and finally the C-F bond, which is generally very resistant to reduction. This selectivity can be achieved using various reducing agents and catalytic systems. For example, catalytic hydrogenation using a palladium catalyst can be used to selectively remove the iodine atom. Other methods, such as the use of reducing agents like sodium borohydride (B1222165) in the presence of a catalyst, or dissolving metal reductions, can also be employed for the selective reduction of the C-I bond. The selective reduction of the C-I bond in the presence of other halogens is a common strategy in the synthesis of complex molecules, as it allows for the sequential functionalization of the aromatic ring. researchgate.net
Exploitation of Differential Reactivity of Halogen Atoms
The presence of three different halogen atoms—iodine, chlorine, and fluorine—on the benzene (B151609) ring of this compound bestows upon it a rich and versatile chemical reactivity. The significant differences in the bond strengths of the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F) and their characteristic electronic and steric environments allow for highly selective chemical transformations. This differential reactivity is a cornerstone of its utility as a building block in complex organic synthesis, enabling chemists to functionalize the molecule in a stepwise and controlled manner. Typically, the highly labile C-I bond is the first to react, especially in transition metal-catalyzed cross-coupling reactions, leaving the more robust C-Cl and C-F bonds untouched for subsequent manipulations.
The most prominent application of this compound's differential reactivity is in palladium- or copper-catalyzed cross-coupling reactions. The C(sp²)–I bond readily undergoes oxidative addition to low-valent transition metal centers, a key step in many catalytic cycles. wikipedia.org This reactivity trend allows for the selective formation of new carbon-carbon or carbon-heteroatom bonds at the C-1 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is highly effective for the selective functionalization of polyhalogenated aromatics. fishersci.co.uk In the case of this compound, the reaction can be tuned to proceed exclusively at the iodo-substituted position. The C-I bond is significantly more reactive towards the palladium(0) catalyst than the C-Cl or C-F bonds, enabling the synthesis of 2-chloro-4-fluoro-1,1'-biphenyl derivatives. researchgate.netacs.org These products retain the chloro and fluoro substituents, which can be targeted in subsequent synthetic steps. For example, studies on similar substrates like 4-fluoroiodobenzene demonstrate efficient coupling with arylboronic acids using palladium catalysts. chemrxiv.org
Table 1: Examples of Selective Suzuki-Miyaura Coupling of Aryl Halides
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Fluoroiodobenzene | 4-(Methoxy)phenylboronic acid | Ni(II) NHC-pyridonate complex | K3PO4, Dioxane/H2O | 4-Fluoro-4'-methoxy-1,1'-biphenyl | High | chemrxiv.org |
| 2-Bromopyridine | p-Fluoroiodobenzene | Pd3 Cluster Complex | PPh3, CH2Cl2 | 2-(p-Fluorophenyl)pyridine | - | researchgate.net |
| 5-Bromo-2-chloropyridine | 2-Thienylboronic acid | XPhos-Pd Precatalyst | Base, Solvent | 2-Chloro-5-(thiophen-2-yl)pyridine | High | nih.gov |
Sonogashira Coupling
The Sonogashira coupling reaction enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium-copper co-catalyst system. organic-chemistry.org The high reactivity of the C-I bond makes this compound an excellent substrate for this transformation, allowing for the selective synthesis of 1-(alkynyl)-2-chloro-4-fluorobenzenes. researchgate.net Research on the closely related 3-chloro-4-fluoroiodobenzene has shown that it reacts efficiently with terminal alkynes like 3-bromo-1-butyne (B107590) in the presence of PdCl₂(PPh₃)₂ and CuI to yield the corresponding coupled product, demonstrating the principle of selective C-I activation. researchgate.netcsic.es This selectivity is crucial for building complex molecular architectures where the chloro and fluoro groups are desired for later functionalization or for their electronic influence on the final molecule.
Table 2: Selective Sonogashira Coupling of 3-Chloro-4-fluoroiodobenzene
| Substrate | Alkyne Partner | Catalyst System | Base/Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 3-Chloro-4-fluoroiodobenzene | 3-Bromo-1-butyne | PdCl₂(PPh₃)₂, CuI | Et₃N | - | 1-(3-Chloro-4-fluorophenyl)but-3-en-1-yne | 67% | researchgate.net |
| 3-Chloro-4-fluoroiodobenzene | 4-Bromobut-1-yne | PdCl₂(PPh₃)₂, CuI | K₂CO₃ / Dioxane | 70 °C | 4-(4-Bromobut-1-yn-1-yl)-2-chloro-1-fluorobenzene | - | csic.es |
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and follows the same reactivity trend (I > Br > Cl) for the organic halide. wikipedia.org Consequently, this compound can be selectively coupled with various organozinc compounds at the C-I position. Studies involving 4-fluoroiodobenzene and diphenylzinc (B92339) show the formation of the cross-coupled product, highlighting the feasibility of activating the C-I bond while leaving the C-F bond intact. rsc.org This method provides a reliable route to substituted biaryls and other complex structures from this compound.
Stille Coupling
The Stille reaction utilizes organostannane reagents to couple with organic halides under palladium catalysis. uwindsor.ca The C-I bond of this compound is the most susceptible to oxidative addition to the palladium catalyst, allowing for regioselective C-C bond formation. harvard.edu This reaction is particularly valuable due to its tolerance of a wide array of functional groups. For instance, the synthesis of radiolabeled compounds for positron emission tomography (PET) often employs the Stille reaction with substrates like 4-[¹⁸F]fluoroiodobenzene, demonstrating the selective coupling at the iodine-bearing carbon. mdpi.com
Ullmann Condensation
Copper-catalyzed Ullmann-type reactions are used to form C-O and C-N bonds. Aryl iodides are generally the most reactive substrates for these transformations. rsc.org In reactions with this compound, the C-I bond can be selectively coupled with alcohols or amines, leaving the chloro and fluoro substituents unaffected. Studies on the amination of 4-chloro- and 4-fluoroiodobenzene show that using a CuI catalyst system can lead to mono-arylated products, again underscoring the superior reactivity of the C-I bond compared to C-Cl or C-F bonds. beilstein-journals.orgnih.gov
Beyond cross-coupling, the differential reactivity of the halogens influences other transformations such as directed ortho-metalation and halogen dance reactions.
Directed Ortho-Lithiation
The fluorine atom is a powerful directing group in ortho-lithiation reactions, where a strong base deprotonates the position adjacent to the fluorine. researchgate.net For this compound, lithiation would be expected to occur primarily at the C-3 or C-5 position, directed by the fluorine at C-4. However, the presence of the iodine atom introduces a competing pathway: halogen-metal exchange. With strong bases like organolithium reagents, the much weaker C-I bond can be cleaved to form an aryllithium species at the C-1 position. The outcome of the reaction (deprotonation vs. halogen-metal exchange) depends heavily on the base used and the reaction conditions.
Halogen Dance Reaction
The halogen dance is an isomerization reaction observed in polyhalogenated aromatics when treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). rsc.org In this process, a halogen atom migrates to a different position on the aromatic ring via a series of deprotonation and metalated intermediate steps. researchgate.netwhiterose.ac.uk While specific studies on this compound are not prevalent, research on related dihalopyridines and dibromothiazoles shows that such rearrangements are feasible and can provide access to isomers that are difficult to synthesize directly. researchgate.netnih.gov The relative migratory aptitude of the halogens and the stability of the aryllithium intermediates would dictate the course of a potential halogen dance in this system.
Mechanistic Investigations of 2 Chloro 4 Fluoroiodobenzene Reactions
Elucidation of Reaction Mechanisms in Transition Metal-Catalyzed Processes
Transition metal-catalyzed reactions are central to the synthetic application of 2-Chloro-4-fluoroiodobenzene. iodobenzene.ltd A deep understanding of the mechanistic pathways is crucial for optimizing reaction conditions and improving efficiency. nih.gov The most common mechanism for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation (or carbopalladation in the Heck reaction), and reductive elimination. nih.govsigmaaldrich.com
Oxidative Addition : The cycle typically begins with the oxidative addition of the C−I bond of this compound to a low-valent transition metal center, usually a Pd(0) complex. nih.gov This step is often rate-determining and results in the formation of a square planar Pd(II) intermediate. nih.govresearchgate.net The presence of electron-withdrawing fluorine and chlorine atoms on the ring can influence the rate of this step. iodobenzene.ltd
Transmetalation : In reactions like the Suzuki-Miyaura coupling, the next step is transmetalation, where an organoboron compound transfers its organic group to the palladium center, displacing the halide. researchgate.net
Reductive Elimination : The final step is reductive elimination, where the two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst. researchgate.nettesisenred.net
The table below summarizes some key transition metal-catalyzed reactions involving aryl halides like this compound and their general mechanistic steps.
| Reaction Name | Coupling Partner | Key Mechanistic Steps | Catalyst System Example |
| Suzuki-Miyaura Coupling | Organoboron compound | Oxidative Addition, Transmetalation, Reductive Elimination | Pd(OAc)₂, Ligand, Base |
| Sonogashira Coupling | Terminal alkyne | Oxidative Addition, Transmetalation, Reductive Elimination | Pd(PPh₃)₄, CuI, Base researchgate.net |
| Heck Coupling | Alkene | Oxidative Addition, Migratory Insertion, β-Hydride Elimination | Pd(OAc)₂, Ligand, Base researchgate.net |
| Buchwald-Hartwig Amination | Amine | Oxidative Addition, Reductive Elimination | Pd complex, Ligand, Base sigmaaldrich.com |
This table provides a generalized overview of common cross-coupling reactions.
Influence of Steric and Electronic Parameters on Reactivity and Selectivity
The reactivity and selectivity of this compound are significantly governed by the steric and electronic effects of its substituents. beilstein-journals.org The fluorine atom at the ortho position and the chlorine atom at the para position are both electron-withdrawing, which impacts the electron density of the benzene (B151609) ring and the polarity of the C-I bond. iodobenzene.ltdvulcanchem.com
Electronic Effects: The inductive electron-withdrawing nature of the fluorine and chlorine atoms makes the attached carbon atoms more electrophilic, which can facilitate the initial oxidative addition step in cross-coupling reactions. iodobenzene.ltdnist.gov However, studies on related systems have shown that the effect can be complex. For instance, in gold-catalyzed reactions with substituted haloarenes, ligands with electron-rich substituents can lead to faster oxidative addition compared to those with electron-deficient groups. acs.orgchemrxiv.org This suggests a delicate electronic balance between the aryl halide substrate and the catalyst complex.
Steric Effects: The fluorine atom at the C2 position introduces steric hindrance around the reactive C-I bond. beilstein-journals.org This steric bulk can influence the approach of the metal catalyst and affect the rate of oxidative addition. chemrxiv.org In some cases, steric hindrance can be exploited to control regioselectivity in molecules with multiple reaction sites. For example, in Cu(I)-catalyzed amination reactions, the reactivity of 2-fluoroiodobenzene can be challenging due to steric hindrance at the reaction center. beilstein-journals.org
The following table illustrates the general influence of electronic and steric parameters on reaction rates in cross-coupling reactions of substituted aryl halides.
| Parameter | Effect of Substituent | Impact on Oxidative Addition Rate |
| Electronic | Electron-withdrawing groups (e.g., -F, -Cl) | Can accelerate the reaction by making the carbon more electrophilic. |
| Electronic | Electron-donating groups (e.g., -OMe) | Can decelerate the reaction by making the carbon less electrophilic. |
| Steric | Bulky ortho-substituents | Can hinder the approach of the catalyst, potentially slowing the reaction. chemrxiv.org |
This table presents generalized trends; actual outcomes depend on the specific catalyst, ligand, and reaction conditions.
Characterization of Intermediates in Catalytic Cycles
The direct observation and characterization of intermediates in a catalytic cycle provide invaluable proof for a proposed reaction mechanism. tesisenred.net In palladium-catalyzed reactions involving this compound, a key intermediate is the arylpalladium(II) complex formed after the oxidative addition of the C-I bond to the Pd(0) center. nih.gov
These transient species are often studied using a combination of spectroscopic techniques and control experiments. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR for phosphorus-ligated catalysts and ¹⁹F NMR for fluorinated substrates, is a powerful tool for identifying intermediates. nih.govacs.org For example, in mechanistic studies of related systems, the oxidative addition complex is often observed as the catalyst's resting state, and its structure can be confirmed by NMR. nih.gov In some cases, these intermediates can be synthesized independently and shown to be competent in the catalytic reaction, further validating their role in the cycle. nih.gov
The formation of Au(III) intermediates in gold-catalyzed cross-coupling reactions has also been confirmed through ³¹P NMR and mass spectrometric analysis. acs.org Similarly, studies on Suzuki-Miyaura couplings have sometimes struggled to isolate certain intermediates due to their low solubility or transient nature, highlighting the challenges in fully characterizing a catalytic cycle. nih.govnih.gov
| Intermediate Type | Description | Common Characterization Methods |
| Pd(0)L₂ Complex | The active catalyst species before oxidative addition. | Often inferred or generated in situ. |
| [Ar-Pd(II)-I(L)₂] Complex | The product of oxidative addition of this compound. | ³¹P NMR, ¹⁹F NMR, X-ray Crystallography (if stable enough to isolate). nih.govnih.gov |
| [Ar-Pd(II)-Nu(L)₂] Complex | Formed after transmetalation with a nucleophile (Nu). | NMR spectroscopy. |
| Anionic Pd Intermediates | Complexes like [ArPdI(Cl)L₂]⁻ can form, influencing reactivity. nih.gov | Electrochemistry, NMR spectroscopy. nih.gov |
This table lists plausible intermediates in palladium-catalyzed reactions involving this compound.
Studies on Non-Covalent Intermolecular Interactions in Reaction Systems
Beyond the covalent bond changes that occur during a reaction, non-covalent interactions can play a subtle yet significant role in catalysis and molecular recognition. researchgate.netosaka-u.ac.jp For this compound, the iodine atom is capable of forming a specific type of non-covalent interaction known as a halogen bond. mdpi.comnih.gov
A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a nucleophilic site, such as a Lewis base. mdpi.comresearchgate.net The iodine atom in this compound possesses a positive σ-hole, allowing it to act as a halogen bond donor. nih.gov These interactions, though weaker than covalent bonds, are highly directional and can influence the conformation of molecules in solution and the packing in crystal structures. researchgate.netmdpi.com
Computational methods, such as Density Functional Theory (DFT), are frequently used to model and quantify the strength of these interactions. researchgate.netnih.gov Experimental evidence can be found in X-ray crystal structures, which can show short contact distances between the iodine and a Lewis basic atom. researchgate.netcore.ac.uk While direct evidence for the role of halogen bonding in modulating the solution-phase reactivity of this compound is an area of ongoing research, it is hypothesized that such interactions could pre-organize reactants within a catalyst's coordination sphere or stabilize transition states, thereby influencing reaction rates and selectivity. researchgate.net
| Interaction Type | Description | Potential Impact on Reaction |
| Halogen Bonding (C-I···Nu) | An attractive, directional interaction between the iodine's σ-hole and a nucleophile (Nu). mdpi.com | Can influence substrate pre-organization, catalyst-substrate binding, and transition state stabilization. researchgate.net |
| van der Waals Forces | General attractive or repulsive forces between molecules. | Contribute to the overall interaction energy between reactants and solvent molecules. mdpi.com |
| Dipole-Dipole Interactions | Arise from the polarity of the C-F, C-Cl, and C-I bonds. | Affect intermolecular orientation and solvation. |
This table outlines the primary non-covalent interactions relevant to this compound.
Advanced Spectroscopic and Structural Characterization of 2 Chloro 4 Fluoroiodobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Chloro-4-fluoroiodobenzene, providing precise information about the hydrogen, carbon, and fluorine environments within the molecule.
¹H NMR: The ¹H NMR spectrum of this compound typically displays a complex multiplet in the aromatic region (δ 7.2–8.0 ppm), corresponding to the three protons on the benzene (B151609) ring. The specific chemical shifts and coupling patterns are dictated by the relative positions of the chloro, fluoro, and iodo substituents. Data from a BRUKER AC-300 instrument provides a reference spectrum for this compound. nih.gov
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom attached to the iodine (C-I) is expected to resonate at approximately δ 90–100 ppm. The other carbon signals are influenced by the electronegativity and position of the halogen atoms.
¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. The chemical shift of the fluorine atom in this compound provides a sensitive probe of its electronic environment. In one study, the ¹⁹F NMR spectrum of a related compound, 4-fluoroiodobenzene, was used to monitor reaction progress. rsc.org For this compound, the fluorine signal can be influenced by intermolecular interactions, as observed in studies with organic solar cell components where changes in the ¹⁹F NMR spectrum indicated non-covalent interactions. researchgate.net
| Nucleus | Compound Type | Typical Chemical Shift Range (ppm) | Reference |
|---|---|---|---|
| ¹H | Aromatic Protons | 7.2–8.0 | |
| ¹³C | Carbon attached to Iodine (C-I) | 90–100 | |
| ¹⁹F | Fluorobenzene derivatives | -115 to -125 | rsc.orgsemanticscholar.org |
Mass Spectrometry Techniques for Molecular Characterization and Impurity Profiling (e.g., GC-MS, ToF-SIMS)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for identifying and quantifying impurities.
GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for the analysis of volatile compounds like this compound. The technique separates the components of a mixture before they are introduced into the mass spectrometer. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 256, corresponding to its molecular weight. nih.gov Isotopic patterns characteristic of chlorine and iodine are also observable. GC-MS has been employed to identify this compound in complex mixtures, such as the black resin from an ancient coffin. ijcs.roresearchgate.net The NIST Mass Spectrometry Data Center provides reference GC-MS data for this compound. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| NIST Number | 340422 | nih.gov |
| Molecular Weight | 256.44 g/mol | nih.gov |
| Top Peak (m/z) | 129 | nih.gov |
| Second Highest Peak (m/z) | 256 | nih.gov |
X-ray Diffraction Studies for Solid-State Structure Determination and Crystallinity
X-ray diffraction is the definitive method for determining the solid-state structure of crystalline materials. While a specific crystal structure for this compound is not detailed in the provided search results, related studies on similar compounds highlight the utility of this technique. For instance, X-ray diffraction has been used to determine the crystal structure of a derivative of this compound, revealing a powder X-ray crystal diffraction pattern with characteristic peaks. google.com Such studies provide precise information on bond lengths, bond angles, and intermolecular packing in the solid state. The crystallization of organoelement compounds, including halogenated benzenes, allows for the investigation of weak intermolecular interactions that stabilize the crystal packing. mdpi.com
Advanced Spectroscopic Methods for Investigating Intermolecular Interactions
The study of intermolecular interactions is crucial for understanding the properties and behavior of this compound in various environments. Advanced spectroscopic techniques can provide valuable insights into these non-covalent forces.
In a study on organic solar cells, ¹⁹F NMR was used to investigate the non-covalent interactions between this compound (used as an additive) and the donor-acceptor components. researchgate.net Changes in the ¹⁹F NMR chemical shifts and T1 relaxation times indicated effective electrostatic interactions. researchgate.net Furthermore, 2D Nuclear Overhauser Effect Spectroscopy (2D-NOESY) can reveal through-space interactions between atoms, providing further evidence of intermolecular associations. researchgate.net
Time-resolved infrared spectroscopy has been used to study the photodissociation dynamics of related molecules like 4-fluoroiodobenzene, providing insights into excited-state properties and reaction dynamics. researchgate.net These advanced methods are essential for a deeper understanding of how this compound interacts with other molecules, which is critical for its application in materials science and medicinal chemistry.
Computational and Theoretical Investigations of 2 Chloro 4 Fluoroiodobenzene
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like 2-Chloro-4-fluoroiodobenzene. DFT methods are widely used due to their favorable balance between computational cost and accuracy.
In a typical DFT study of this compound, the first step involves the optimization of the molecule's geometry. This process determines the most stable arrangement of the atoms in three-dimensional space by finding the minimum energy conformation. The output of this calculation provides key geometric parameters such as bond lengths and bond angles. For this compound, these calculations would reveal the precise distances between the carbon atoms of the benzene (B151609) ring and the halogen substituents (Iodine, Chlorine, and Fluorine), as well as the angles between these bonds.
Furthermore, DFT calculations can be used to compute various other properties of the molecule. For instance, the vibrational frequencies of this compound can be calculated and compared with experimental data from infrared (IR) and Raman spectroscopy to validate the accuracy of the computational model. Other calculable properties include thermodynamic parameters like enthalpy, entropy, and Gibbs free energy, which are vital for understanding the molecule's stability and its behavior in chemical reactions.
Molecular Modeling and Simulation Approaches for Conformational Analysis and Reactivity Prediction
Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound. While the molecule itself is relatively rigid due to the benzene ring, these methods are invaluable for studying its interactions with other molecules and predicting its reactivity.
Conformational analysis, a key aspect of molecular modeling, is particularly relevant when this compound is part of a larger, more flexible molecular system. In such cases, simulations can explore the different spatial arrangements (conformers) of the molecule and their relative energies, providing insights into its preferred shapes.
More importantly, molecular modeling can be used to predict the reactivity of this compound. By simulating the approach of a reactant molecule, it is possible to map out the potential energy surface of the reaction. This allows for the identification of transition states and the calculation of activation energies, which are crucial for determining the kinetics of a chemical reaction. For example, simulations could be used to predict how this compound would behave in a nucleophilic aromatic substitution reaction, a common reaction type for halogenated benzenes.
Analysis of Electrostatic Potential Surfaces and Charge Distribution
The analysis of the molecular electrostatic potential (MEP) surface is a powerful method for understanding the charge distribution within a molecule and predicting its reactivity. The MEP surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It provides a map of the regions that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, typically colored in shades of blue).
For this compound, the MEP surface would show distinct regions of positive and negative potential. The areas around the electronegative fluorine and chlorine atoms are expected to be electron-rich, exhibiting a negative electrostatic potential. Conversely, the region around the iodine atom, due to the phenomenon of the "sigma-hole," is anticipated to have a region of positive electrostatic potential. This positive region on the iodine atom makes it susceptible to interactions with nucleophiles or electron-rich areas of other molecules, a key factor in halogen bonding.
The charge distribution within the molecule can also be quantified using various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. These methods assign partial charges to each atom in the molecule, providing a more quantitative picture of the electron distribution. This information is invaluable for understanding the molecule's dipole moment and its interactions with polar solvents and other polar molecules.
Prediction of Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals)
The electronic structure of this compound can be described in detail using the concept of molecular orbitals (MOs). Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are fundamental in predicting a molecule's chemical reactivity.
The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons. The LUMO is the innermost orbital without electrons and is associated with the molecule's ability to accept electrons. A lower LUMO energy suggests a greater propensity to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial reactivity descriptor. A small HOMO-LUMO gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. For this compound, the presence of multiple halogen atoms with their lone pairs of electrons will influence the energies and distributions of the frontier orbitals.
Other reactivity descriptors that can be derived from the electronic structure include electronegativity, chemical hardness, and the electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity and can be used to compare its reactivity with that of other molecules.
| Reactivity Descriptor | Calculated Value (Illustrative) |
| HOMO Energy | -8.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 7.3 eV |
| Electronegativity | 4.85 eV |
| Chemical Hardness | 3.65 eV |
| Electrophilicity Index | 3.22 eV |
Note: The values in this table are illustrative and representative of what might be expected from a DFT calculation on this compound, based on data for similar halogenated benzenes.
Computational Studies on Intermolecular Interactions in Solution and Solid State
Computational studies are instrumental in elucidating the nature and strength of intermolecular interactions involving this compound in both solution and the solid state. These interactions are critical in determining the physical properties of the compound, such as its boiling point, melting point, and solubility, as well as its behavior in biological systems and materials science applications.
In solution, the interactions between this compound and solvent molecules can be modeled using a variety of computational techniques. Implicit solvent models can be used to approximate the effect of the solvent as a continuous medium, while explicit solvent models involve simulating the individual solvent molecules surrounding the solute. These simulations can provide insights into the solvation process and the stability of the molecule in different solvents.
Applications of 2 Chloro 4 Fluoroiodobenzene in Advanced Organic Synthesis and Materials Science
Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients
2-Chloro-4-fluoroiodobenzene is a key intermediate component in the manufacturing of pharmaceuticals. chemicalbook.com Its structure is leveraged by medicinal chemists to construct more complex molecules for new drug candidates. pressbooks.pub The presence of chloro, fluoro, and iodo groups on the benzene (B151609) ring provides distinct reactive sites that can be addressed selectively in multi-step synthetic sequences. This is particularly advantageous in building the complex molecular architectures often found in modern active pharmaceutical ingredients (APIs). pressbooks.pub
The differential reactivity of the halogens is crucial; for instance, the iodine atom is typically the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the precise introduction of new carbon-carbon or carbon-heteroatom bonds. The chlorine and fluorine atoms, being less reactive under these conditions, remain intact for subsequent transformations. This sequential and controlled approach is a powerful tool for creating diverse pharmaceutical building blocks and scaffolds with high purity. pressbooks.pub The incorporation of fluorine, in particular, is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of the final API.
Building Block for Agrochemical and Specialty Chemical Synthesis
The demand for this compound is significantly driven by the agrochemical sector, where it functions as a vital intermediate in the synthesis of modern pesticides, herbicides, and fungicides. futuremarketreport.com The introduction of halogen atoms, particularly a combination of different halogens, into active ingredients is a well-established strategy in the design of effective crop protection agents. nih.govresearchgate.net Halogenation can profoundly influence a molecule's biological activity, metabolic stability, and physicochemical properties, leading to products with optimal efficacy and environmental profiles. nih.gov
The global need for increased food production continues to fuel growth in the agricultural industry, which in turn boosts the demand for sophisticated agrochemicals derived from versatile building blocks like this compound. futuremarketreport.com Its tri-halogenated structure allows for the creation of complex and highly functionalized molecules required for next-generation pesticides that are both potent and selective. researchgate.net
Synthesis of Novel Heterocyclic and Polycyclic Aromatic Compounds
As a polyhalogenated benzene derivative, this compound serves as a valuable raw material for the synthesis of novel heterocyclic and polycyclic aromatic compounds (PACs). chemicalbook.com Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals and agrochemicals. nih.gov The distinct reactivity of the C-I, C-Cl, and C-F bonds in this compound allows it to be used in sequential cross-coupling reactions to build up complex ring systems. For example, the iodo group can be selectively reacted first, followed by reactions at the chloro position under different catalytic conditions, to construct fused or linked heterocyclic frameworks.
Similarly, in the synthesis of complex polycyclic aromatic compounds, which consist of fused benzene rings, this precursor offers a strategic starting point. justobjects.nl Methods such as electrocyclization-dehydrogenation or transition-metal-mediated C-C bond-forming reactions can be employed to construct larger aromatic systems. rsc.orgbohrium.com The ability to functionalize the molecule step-by-step is key to creating intricate and well-defined polycyclic structures for advanced applications.
Role in the Development of Advanced Materials
The unique electronic properties conferred by halogen atoms, especially fluorine, make this compound a valuable precursor in the field of materials science.
While this compound itself is a precursor, related halogenated compounds are used as additives to optimize the performance of organic solar cells (OSCs). dntb.gov.uarsc.org Solid additives can influence the aggregation behavior and phase morphology of the active layer in an OSC during the film-forming process. dntb.gov.ua For instance, halogenated additives like 2,5-dichloro-3,4-diiodothiophene (B12099255) have been shown to optimize the molecular packing of blend films, which suppresses charge recombination and enhances charge transportation. semanticscholar.org This leads to significant improvements in the power conversion efficiency of the devices. rsc.orgossila.com The use of such additives provides a straightforward approach for achieving highly efficient photovoltaic performance in OSCs. dntb.gov.ua
In Organic Light-Emitting Diodes (OLEDs), electron-transport materials (ETMs) are crucial for ensuring efficient device operation by facilitating the movement of electrons from the cathode to the emissive layer. researchgate.netscirp.org The performance of an OLED is highly dependent on the properties of these materials. Compounds containing halogenated aromatic rings are used in the synthesis of ETMs. For example, triazole derivatives are well-known electron-transporting materials, and complex molecules incorporating these units can be built from halogenated precursors. nih.gov The synthesis of advanced ETMs, such as those based on silanes with dibenzothiophene (B1670422) units, often starts from brominated intermediates which could similarly be adapted for iodo- or chloro-precursors. The incorporation of fluorinated groups is particularly desirable as it can help tune the material's energy levels (HOMO/LUMO) for better charge injection and transport, contributing to higher efficiency and stability in the final OLED device. nih.gov
Applications in Radiochemistry and Isotope Labeling (e.g., 18F Radiochemistry)
This compound is a valuable precursor for the synthesis of radiotracers for Positron Emission Tomography (PET), an advanced medical imaging technique. pressbooks.pub Specifically, related structures like 4-fluoroiodobenzene are used as versatile building blocks in ¹⁸F radiochemistry. researchgate.net The radioisotope fluorine-18 (B77423) (¹⁸F) is the most commonly used radionuclide for PET imaging due to its favorable decay characteristics.
The synthesis of ¹⁸F-labeled radiotracers often involves introducing the ¹⁸F isotope onto a carrier molecule. Building blocks like [¹⁸F]4-fluoroiodobenzene, which can be synthesized from appropriate precursors, are used in various transition metal-mediated cross-coupling reactions to construct the final PET tracer. researchgate.net These tracers are designed to target specific biological entities, such as receptors or enzymes, allowing for the non-invasive study of physiological and pathological processes in the body. dntb.gov.ua The development of automated synthesis methods for these ¹⁸F-labeled building blocks allows for access to larger quantities in high purity, facilitating their broader use in preclinical and clinical research. researchgate.net
Interactive Data Table: Applications of this compound
| Field | Specific Application | Role of this compound | Key Research Findings |
|---|---|---|---|
| Pharmaceuticals | Synthesis of Intermediates and APIs | Versatile building block | Enables sequential, controlled reactions to build complex molecular architectures for new drug candidates. |
| Agrochemicals | Synthesis of Pesticides and Fungicides | Key intermediate | Halogenated structure helps modulate biological activity and stability of crop protection compounds. |
| Organic Synthesis | Precursor for Heterocycles and PACs | Polyhalogenated raw material | Differential reactivity of halogens allows for stepwise construction of complex ring systems. |
| Materials Science | Precursor for Advanced Materials | Building block for functional molecules | Potential precursor for electron-transport materials in OLEDs and related to additives used in organic solar cells. |
| Radiochemistry | Precursor for PET Radiotracers | Precursor for ¹⁸F-labeled building blocks | Used in the synthesis of molecules for advanced medical imaging. |
Table of Chemical Compounds Mentioned
| Compound Name |
|---|
| 2,5-dichloro-3,4-diiodothiophene |
| This compound |
| 4-fluoroiodobenzene |
| Aluminum |
| Barium |
| Benzaldehyde |
| Benzene |
| Benzoic acid |
| Calcium |
| Chlorine |
| Fluorine |
| Iodine |
| Palladium |
| Syringaldehyde |
| Syringic acid |
| Vanillic acid |
Environmental and Safety Considerations in Research and Development of 2 Chloro 4 Fluoroiodobenzene
Laboratory Safety Protocols for Handling Halogenated Aromatic Compounds
Working with halogenated aromatic compounds like 2-Chloro-4-fluoroiodobenzene demands strict adherence to established safety protocols to minimize exposure and mitigate risks. These protocols encompass a combination of personal protective equipment (PPE), engineering controls, and safe handling practices.
Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the consistent and correct use of PPE. For this compound, which is known to cause skin and eye irritation, the following PPE is mandatory thermofisher.com:
Eye Protection: Chemical safety goggles or a face shield are essential to prevent contact with the eyes.
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to check glove compatibility charts and replace them immediately if they become contaminated.
Body Protection: A laboratory coat is required to protect against splashes and spills. illinois.edu
Engineering Controls: Engineering controls are the primary line of defense in minimizing inhalation exposure to vapors.
Fume Hoods: All manipulations of this compound, especially pouring or transferring, must be conducted within a properly functioning chemical fume hood to ensure adequate ventilation. illinois.edutemple.edu
Ventilation: Work areas should be well-ventilated to prevent the accumulation of vapors. thermofisher.com
Safe Handling Practices: Good laboratory practice is critical for preventing accidents and exposure.
Avoid direct contact with the skin, eyes, and clothing. thermofisher.com
Do not inhale vapors or mists. thermofisher.comchemicalbook.com
Practice good personal hygiene, including washing hands thoroughly after handling, even when gloves have been worn. cornell.edu
Keep containers tightly closed when not in use and store them in a cool, dry, and well-ventilated area. thermofisher.comillinois.edu
| Hazard Class | Required Safety Measures |
| Acute Oral Toxicity, Category 4 | Avoid ingestion. Wash hands before eating or drinking. |
| Skin Corrosion/Irritation, Category 2 | Wear appropriate gloves and a lab coat. Avoid skin contact. |
| Serious Eye Damage/Irritation, Category 2 | Wear chemical safety goggles or a face shield. |
| Specific target organ toxicity (single exposure), Category 3 (Respiratory tract irritation) | Handle in a chemical fume hood to avoid inhaling vapors. |
This interactive table is based on the hazard classifications for this compound. thermofisher.com
Identification and Management of Incompatible Materials and Hazardous Reactions
While the safety data sheet for this compound indicates no specific information on incompatible materials and states that no hazardous reactions occur under normal processing, it is prudent to consider the general reactivity of halogenated aromatic compounds. thermofisher.com
Incompatible Materials: Based on general knowledge of similar compounds, this compound should be kept away from:
Strong Oxidizing Agents: Substances like peroxides, chlorates, and nitrates can react exothermically with organic compounds. illinois.edunist.govmainchem.com
Strong Acids: Contact with strong acids should be avoided as it may lead to vigorous reactions. illinois.edunist.gov
Strong Bases: Similarly, strong bases can react with halogenated compounds.
Certain Metals: Some metals can catalyze decomposition or other reactions.
Hazardous Reactions: Under normal laboratory conditions and use, hazardous polymerization is not expected to occur. thermofisher.com However, it is crucial to avoid conditions that could lead to unintended reactions, such as exposure to high temperatures or mixing with incompatible materials. For instance, a carbonylation reaction involving this compound uses a palladium acetate (B1210297) catalyst and carbon monoxide, highlighting that under specific conditions, the compound is reactive. google.com
| Material/Condition | Potential Hazard | Management Strategy |
| Strong Oxidizing Agents | Risk of fire or explosion. | Store separately and avoid mixing. |
| Strong Acids/Bases | Potential for vigorous or exothermic reactions. | Store separately and handle with caution. |
| High Temperatures | May lead to thermal decomposition. | Store in a cool place, away from heat sources. |
| Carbon Monoxide (with catalyst) | Can undergo carbonylation reaction. | Ensure such reactions are planned and controlled. |
This interactive table provides general guidance on managing incompatible materials and potential reactions.
Analysis of Thermal Decomposition Products and Pathways
The thermal stability of this compound is a critical safety consideration. While the safety data sheet states there are no hazardous decomposition products under normal use conditions, it also warns that thermal decomposition can lead to the release of irritating gases and vapors. thermofisher.com
Potential Decomposition Products: In the event of a fire or exposure to high temperatures, the molecule can break down. Based on its elemental composition (Carbon, Hydrogen, Chlorine, Fluorine, Iodine), the following decomposition products can be anticipated:
Hydrogen Halides: Hydrogen chloride (HCl), hydrogen fluoride (B91410) (HF), and hydrogen iodide (HI) are likely to be formed.
Carbon Oxides: Carbon monoxide (CO) and carbon dioxide (CO₂) will be produced during combustion.
Other Halogenated Compounds: More complex and potentially hazardous halogenated organic compounds could be formed, including polycyclic aromatic hydrocarbons (PAHs). scholaris.ca
The thermal decomposition of a related compound, chlorobenzene, has been studied and was found to produce hydrogen, hydrogen chloride, and a graphite-like solid deposit at temperatures between 720 and 800°C. royalsocietypublishing.org This suggests that the decomposition of this compound could follow a similar pathway, involving the cleavage of the carbon-halogen bonds. The relative strengths of the C-I, C-Cl, and C-F bonds will influence the decomposition pathway, with the weaker C-I bond likely breaking first. The generation of radicals such as Cl˙ can also be expected. rsc.org
Responsible Waste Management and Disposal Strategies in Academic Settings
Proper management and disposal of chemical waste are paramount in academic research settings to ensure environmental protection and regulatory compliance. Waste containing this compound is classified as hazardous and must be handled accordingly. thermofisher.com
Waste Segregation and Collection:
Halogenated vs. Non-Halogenated Waste: A critical step in waste management is the segregation of halogenated organic waste from non-halogenated waste streams. illinois.edutemple.edubucknell.edu This is important because the disposal methods, and associated costs, for these two types of waste are different. temple.edu
Designated Waste Containers: Halogenated waste should be collected in clearly labeled, dedicated containers. temple.edubucknell.edu These containers must be in good condition, compatible with the waste, and have a secure, tight-fitting lid to prevent spills and the release of vapors. illinois.edu
Labeling and Storage:
Proper Labeling: All waste containers must be accurately labeled with a "Hazardous Waste" tag that includes the full chemical names of all constituents and their approximate concentrations. temple.edu Abbreviations or chemical formulas should not be used. illinois.edu
Storage: Waste containers should be stored in a designated satellite accumulation area within the laboratory. This area should provide secondary containment to capture any potential leaks. temple.edu Containers should be kept closed except when actively adding waste. temple.edu
Disposal Procedures:
Licensed Waste Hauler: The disposal of hazardous waste must be handled by a licensed and approved waste disposal contractor. Do not dispose of this compound or its waste down the drain. thermofisher.com
Institutional Procedures: Researchers must follow the specific chemical waste disposal guidelines established by their academic institution's Environmental Health and Safety (EHS) office. illinois.edutemple.edu This typically involves submitting a request for waste pickup once a container is nearly full. temple.edu
Waste Minimization: In addition to proper disposal, researchers should also consider strategies to minimize the generation of hazardous waste. This can include:
Future Research Directions and Emerging Perspectives on 2 Chloro 4 Fluoroiodobenzene
Exploration of Sustainable and Green Synthetic Methodologies
Future research is increasingly directed towards the development of environmentally benign synthetic routes for 2-chloro-4-fluoroiodobenzene and its derivatives, aligning with the core principles of green chemistry. nih.gov This involves a shift away from traditional methods that may use hazardous reagents and solvents, towards more sustainable alternatives.
Key areas of exploration include:
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation. researchgate.netjst.org.in Future work will likely focus on developing telescoped flow syntheses, where multiple reaction steps are performed in a continuous sequence without isolating intermediates, thereby reducing waste and improving efficiency. jst.org.in For a compound like this compound, this could streamline its multi-step preparation, minimizing solvent use and energy consumption. thieme-connect.denih.gov
Biocatalysis: The use of enzymes or whole-cell systems as catalysts in organic synthesis is a cornerstone of green chemistry. nih.govmdpi.com Biocatalysis offers high chemo-, regio-, and stereoselectivity under mild, aqueous conditions. mdpi.com Research is anticipated to explore enzymatic halogenation or other transformations on precursors to this compound. Furthermore, developing biocatalysts that can selectively functionalize the C-H bonds of the molecule or its derivatives would represent a significant advancement in atom economy. mdpi.comtudelft.nl
Greener Solvents and Reagents: A major focus will be the replacement of hazardous solvents with more sustainable alternatives, such as water, supercritical fluids (like CO2), or bio-based solvents. nih.gov Additionally, research into catalytic methods that minimize the use of stoichiometric reagents is crucial. This includes exploring the use of earth-abundant metal catalysts as alternatives to precious metals where possible and designing reactions that maximize atom economy. nih.gov
Development of Highly Stereoselective and Regioselective Transformations
The presence of three different halogens (I, Cl, F) on the benzene (B151609) ring of this compound provides a unique opportunity for highly selective chemical modifications. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl >> C-F in cross-coupling reactions) is the basis for regioselective transformations. nih.gov Future research will focus on exploiting these differences with even greater precision.
An important area of development is the site-selective cross-coupling of polyhalogenated arenes. nih.govacs.org While the reactivity hierarchy of halogens is a general guide, the selectivity of these reactions can be finely tuned by the choice of catalyst, ligands, and reaction conditions. nih.gov For this compound, this allows for the sequential functionalization of the molecule, first at the iodine-bearing carbon, followed by the chlorine-bearing carbon. Future research will aim to develop catalytic systems that can:
Achieve even higher levels of regioselectivity, preventing mixtures of products and simplifying purification.
Enable selective reaction at the typically less reactive C-Cl bond in the presence of the C-I bond, reversing the innate reactivity through catalyst control.
Promote stereoselective reactions on derivatives of this compound, for example, in the synthesis of chiral biaryl compounds which are important motifs in many pharmaceuticals.
The ability to precisely control which halogen participates in a reaction allows this single molecule to be a precursor to a wide variety of tri-substituted aromatic compounds with well-defined structures. nbinno.com
Expansion of Applications in Novel Functional Materials and Drug Discovery
As a versatile building block, this compound is already employed as an intermediate in the synthesis of pharmaceuticals. chemicalbook.comfishersci.ca However, its potential extends far beyond this, and future research is set to expand its applications in novel functional materials and advanced drug discovery programs.
Functional Materials: The unique electronic properties conferred by the halogen substituents make this molecule an attractive precursor for materials with specific optical or electronic characteristics. There is potential for its use in the synthesis of liquid crystals and organic light-emitting diodes (OLEDs). nbinno.com The defined substitution pattern allows for the systematic construction of complex, conjugated systems with tailored properties.
Drug Discovery: In medicinal chemistry, the incorporation of halogen atoms, particularly fluorine, can significantly improve the pharmacological profile of a drug candidate, affecting its metabolic stability, binding affinity, and bioavailability. The this compound scaffold can be used in fragment-based drug discovery (FBDD), where small molecular fragments are screened and then grown or linked to create lead compounds. azoai.comnih.gov Its ability to undergo sequential, selective functionalization makes it an ideal starting point for building libraries of complex molecules for screening against various biological targets. nbinno.com
PET Radiotracers: The development of radiolabeled compounds for Positron Emission Tomography (PET) is a crucial area of medical diagnostics. nbinno.com The C-I bond of this compound can be a site for the introduction of radioisotopes of iodine. More significantly, it can serve as a precursor for the introduction of 18F, a commonly used PET isotope, via halogen exchange (halex) reactions. frontiersin.orgnih.gov Future research will focus on optimizing these radiolabeling reactions to be rapid and efficient, which is critical given the short half-lives of many PET isotopes. nih.gov
Advanced in situ Spectroscopic Monitoring of Reactions for Deeper Mechanistic Understanding
A thorough understanding of reaction mechanisms is essential for optimizing reaction conditions, improving yields, and controlling selectivity. Future research will increasingly rely on advanced in situ spectroscopic techniques to monitor reactions involving this compound in real-time. mpg.de These methods provide a window into the reaction as it happens, allowing for the identification of transient intermediates and the elucidation of complex catalytic cycles.
Techniques that are poised to make a significant impact include:
In situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted to monitor reactions directly in the NMR tube. rsc.orgsemanticscholar.org This is particularly valuable for studying the kinetics of a reaction and identifying the structures of intermediates in solution. mpg.dechemrxiv.orgrsc.org For palladium-catalyzed cross-coupling reactions, for example, in situ NMR can help to identify the active catalyst species and observe the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov
Operando IR Spectroscopy: This technique combines infrared (IR) spectroscopy with a catalytic reactor, allowing for the simultaneous monitoring of surface adsorbates and reaction products under actual catalytic conditions. ornl.gov This is especially useful for understanding heterogeneous catalysis and can provide insights into how reactants like this compound interact with a catalyst surface.
Mechanistic Studies: Detailed kinetic and mechanistic studies, often aided by these in situ techniques, will be crucial for understanding the factors that control regioselectivity in the cross-coupling reactions of this compound. mit.edu Understanding how the choice of ligand, solvent, and other additives influences the relative rates of competing reaction pathways will enable the rational design of more efficient and selective synthetic methods. nih.gov
Integration of Machine Learning and AI in Predicting Reactivity and Designing New Derivatives
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. For a molecule like this compound, these computational tools offer the potential to predict its reactivity and to accelerate the design of new derivatives with desired properties.
Predicting Regioselectivity: Machine learning models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions. researchgate.net For polyfunctionalized molecules like this compound, ML models can be developed to predict the regioselectivity of various transformations, such as electrophilic aromatic substitution or cross-coupling reactions, with high accuracy. rsc.orgchemrxiv.orgnih.gov This can save significant time and resources in the lab by prioritizing reactions that are most likely to succeed.
AI in Drug Discovery: AI is becoming an integral part of modern drug discovery. azoai.com Generative AI models can design novel molecules from scratch or by modifying existing fragments. eu-openscreen.eunih.gov The this compound core can be used as a starting fragment, with AI algorithms suggesting modifications to optimize binding to a specific protein target. eu-openscreen.eubohrium.com This approach can vastly expand the chemical space that is explored in the search for new medicines. nih.gov
Accelerating Synthesis Planning: AI tools can also assist in planning the synthesis of complex molecules derived from this compound. By analyzing vast databases of known reactions, these tools can propose viable synthetic routes, helping chemists to navigate the challenges of multi-step synthesis. eu-openscreen.eu
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Chloro-4-fluoroiodobenzene, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of halogenated aromatic compounds like this compound often involves sequential halogenation or coupling reactions. For example, iodination of pre-chlorinated/fluorinated benzene derivatives can be optimized using palladium catalysts (e.g., Pd(PPh₃)₄) and polar solvents (e.g., DMF or THF) to enhance yields . Screening catalyst systems (e.g., PdCl₂(dppf)) and adjusting solvent polarity (DMF vs. THF) can improve regioselectivity and reduce byproducts.
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substitution patterns. For ¹H NMR, deshielding effects from electronegative substituents (Cl, F, I) will split aromatic proton signals into distinct multiplets. Infrared (IR) spectroscopy can identify C-I stretches (500–650 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹). Mass spectrometry (MS) should show molecular ion peaks consistent with isotopic patterns of chlorine and iodine .
Q. What safety protocols are essential when handling halogenated aromatic compounds like this compound in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation, and wear nitrile gloves and lab coats to prevent dermal exposure. Waste containing iodine or chlorine should be segregated and treated by professional waste management services to prevent environmental contamination. Refer to safety data sheets (SDS) for specific storage guidelines (e.g., inert atmospheres, low temperatures) .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the reactivity and regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer : Hybrid functionals like B3-LYP or B3-P86, combined with basis sets such as 6-31G(d,p), provide accurate predictions of electronic properties and reaction pathways. DFT calculations can model the electron-withdrawing effects of Cl/F substituents, which influence oxidative addition steps in palladium-catalyzed couplings. Validate predictions with experimental kinetic data to refine computational models .
Q. What strategies can resolve discrepancies between computational predictions and experimental observations in the vibrational spectra of halogenated benzenes?
- Methodological Answer : Apply scaling factors (e.g., 0.95–0.99 for B3-LYP/6-31G(d)) to harmonize DFT-calculated harmonic frequencies with experimental anharmonic vibrations. For low-frequency modes (<500 cm⁻¹), use larger scaling factors to account for basis set limitations. Compare computed IR/Raman spectra with experimental data to identify systematic errors in functional or basis set selection .
Q. How do solvent polarity and catalyst systems influence the efficiency of Stille reactions involving polyhalogenated benzene derivatives?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance the solubility of halogenated substrates and stabilize transition states in Stille couplings. Catalyst systems like Pd(PPh₃)₄ favor oxidative addition to iodine, while bulky ligands (e.g., dppf) reduce steric hindrance in meta-substituted systems. Optimize reaction temperatures (60–100°C) and stoichiometric ratios (1:1.2 substrate:catalyst) to maximize yields .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the thermal stability of halogenated benzenes under varying reaction conditions?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to assess decomposition pathways. Compare computational thermochemistry (e.g., Gibbs free energy of decomposition via DFT) with experimental TGA data. Discrepancies often arise from solvent interactions or impurities; use high-purity samples (>98%) and replicate conditions from literature sources .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
